molecular formula C22H31N3O4S2 B2417585 N-(3-((4-benzylpiperazin-1-yl)sulfonyl)-2,4,6-trimethylphenyl)-N-methylmethanesulfonamide CAS No. 923157-74-8

N-(3-((4-benzylpiperazin-1-yl)sulfonyl)-2,4,6-trimethylphenyl)-N-methylmethanesulfonamide

Cat. No.: B2417585
CAS No.: 923157-74-8
M. Wt: 465.63
InChI Key: JVQLWANISAZHAA-UHFFFAOYSA-N
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Description

N-(3-((4-benzylpiperazin-1-yl)sulfonyl)-2,4,6-trimethylphenyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C22H31N3O4S2 and its molecular weight is 465.63. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with a benzylpiperazine moiety have been reported to exhibit significant antibacterial and antifungal activity , suggesting that the targets could be enzymes or proteins essential for microbial growth and survival.

Mode of Action

It’s suggested that the compound may interact with its targets, possibly through binding to active sites, thereby inhibiting their function . This interaction could lead to the disruption of essential biological processes in the target organisms, resulting in their growth inhibition or death .

Biochemical Pathways

Given its reported antimicrobial activity , it can be inferred that the compound likely interferes with pathways critical for the survival and proliferation of bacteria and fungi.

Result of Action

The compound has been reported to exhibit significant antibacterial and antifungal activity . This suggests that the molecular and cellular effects of the compound’s action result in the inhibition of growth or death of the target organisms.

Properties

IUPAC Name

N-[3-(4-benzylpiperazin-1-yl)sulfonyl-2,4,6-trimethylphenyl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S2/c1-17-15-18(2)22(19(3)21(17)23(4)30(5,26)27)31(28,29)25-13-11-24(12-14-25)16-20-9-7-6-8-10-20/h6-10,15H,11-14,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQLWANISAZHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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